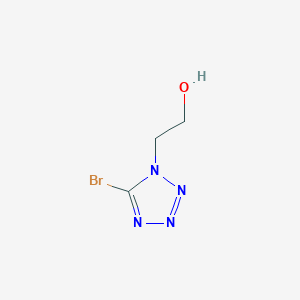![molecular formula C14H24N2O2 B8389587 tert-Butyl((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1'-cyclopropan]-3a-yl)carbamate](/img/structure/B8389587.png)
tert-Butyl((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1'-cyclopropan]-3a-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a diazo compound and an alkene.
Construction of the spirocyclic framework: This step involves the formation of the spirocyclic structure through a cyclization reaction, often using a Lewis acid catalyst.
Introduction of the carbamate group:
Industrial Production Methods
Industrial production of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies and the exploration of novel chemical reactivity.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals, particularly in the areas of oncology, neurology, and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics, such as increased stability, flexibility, and resistance to degradation.
Wirkmechanismus
The mechanism of action of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit enzyme activity, block receptor signaling, or interfere with nucleic acid function, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate
- tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate analogs
- Spirocyclic carbamates with different substituents
Uniqueness
The uniqueness of tert-Butyl ((3aS,6aR)-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,1’-cyclopropan]-3a-yl)carbamate lies in its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination imparts unique chemical and physical properties, such as increased stability, reactivity, and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H24N2O2 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
tert-butyl N-[(3aS,6aR)-spiro[1,2,3,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,1'-cyclopropane]-3a-yl]carbamate |
InChI |
InChI=1S/C14H24N2O2/c1-12(2,3)18-11(17)16-14-8-13(4-5-13)6-10(14)7-15-9-14/h10,15H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m1/s1 |
InChI-Schlüssel |
NWJDJPXHOFIXRB-QMTHXVAHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@]12CC3(CC3)C[C@@H]1CNC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC3(CC3)CC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Naphtho[1,2-d]thiazol-2-yl-isonicotinamide](/img/structure/B8389507.png)
![3-Methyl-6-(o-fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8389515.png)

![2-[(3-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbonyl]benzoic acid](/img/structure/B8389524.png)







![1-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8389584.png)


